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Compound of Interest

Compound Name:
4-[4-(4-Chlorophenyl)-1,3-thiazol-

2-yl]morpholine

CAS No.: 145889-63-0

Cat. No.: B2549936 Get Quote

Executive Summary
The 4-phenylthiazole scaffold represents a privileged structure in medicinal chemistry, serving

as a pharmacophore for a diverse array of therapeutic agents ranging from receptor tyrosine

kinase (RTK) inhibitors to antimicrobial agents. Its utility stems from the planar thiazole core,

which acts as a bioisostere for pyridine or oxazole, while the C4-phenyl ring provides a critical

hydrophobic anchor for binding pockets in targets like EGFR, FAAH, and DNA gyrase.

This guide objectively compares the performance of specific ring substitutions, elucidating how

electronic and steric modifications at the para, meta, and ortho positions of the phenyl ring

dictate biological selectivity.[1] Unlike generic reviews, this document focuses on the causality

between structural modification and quantitative activity (IC

/MIC), supported by validated synthetic protocols.

Synthetic Architecture & Accessibility
The structural integrity of any SAR study relies on a robust synthetic route. The Hantzsch

Thiazole Synthesis remains the gold standard due to its regioselectivity for 2,4-disubstituted

thiazoles.
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The following workflow illustrates the condensation of

-haloketones with thioamides. This route is preferred over the Cook-Heilbron synthesis for 4-
phenyl derivatives because it allows independent modification of the phenyl ring (via the

-haloketone) and the C2-linker (via the thioamide).
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Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis favoring the 4-phenyl

regioisomer.

SAR Analysis: The Phenyl Ring (Position 4)[1][2]
The electronic environment of the C4-phenyl ring is the primary driver of potency in kinase

domains. The data below compares the impact of Electron-Withdrawing Groups (EWGs)

versus Electron-Donating Groups (EDGs).

Electronic Effects on EGFR Kinase Inhibition
In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the phenyl ring often

occupies a hydrophobic pocket adjacent to the gatekeeper residue.

Comparative Data: Impact of Para-Substitution Target: EGFR-WT and Mutant (L858R/T790M)

Kinase
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Compound
ID

R-Group
(Para)

Electronic
Nature

IC

(EGFR-WT)

IC

(T790M
Mutant)

Mechanistic
Insight

Ref (Erlotinib) N/A Standard 28.5 nM >1000 nM

Reference

clinical

standard.

Analog 4a -H Neutral 16.3 nM 23.7 nM

Baseline

activity; lacks

specific

interactions.

Analog 4b -CH Weak EDG 14.5 nM 21.0 nM

Slight steric

bulk improves

fit, but EDG

reduces

acidity of NH

linkers.

Analog 4g -Cl Weak EWG 5.2 nM 8.1 nM

Halogen

bonding

potential;

lipophilicity

increase.

Analog 4i -CF Strong EWG 2.2 nM 2.8 nM

Best in Class.

Strong EWG

polarizes the

thiazole

system,

enhancing H-

bond donor

capability of

adjacent

amines.

Key Finding: The introduction of a trifluoromethyl (-CF
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) group at the para position (Analog 4i) results in a 7-fold increase in potency against the
resistant T790M mutant compared to the unsubstituted analog. This is attributed to the
enhanced lipophilicity (

effect) and the electron-withdrawing induction that strengthens the hydrogen bond interaction at
the hinge region.

Steric Constraints in Enzyme Inhibition (FAAH/sEH)
Conversely, for enzymes like Fatty Acid Amide Hydrolase (FAAH), the binding pocket is more

restrictive.[1]

Observation: While para-substitution is favored for kinases, dual inhibition of FAAH/sEH

(Soluble Epoxide Hydrolase) is often optimized with electron-donating groups (like

) or smaller halogens.

Data Point: Compound 4p (

) exhibits dual IC

values of 11.1 nM (FAAH) and 2.3 nM (sEH), whereas bulky ortho substituents often abolish
activity due to steric clash with the catalytic triad.

SAR Analysis: The Thiazole Core (Position 2)
The C2 position serves as the "warhead" attachment point. The nature of the linker at C2

determines the scaffold's orientation.

Linker Chemistry & Bioactivity Map
The following diagram visualizes how modifying the C2-linker shifts the therapeutic window.
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Figure 2: Functional impact of C2-linker modifications on therapeutic targeting.

Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the synthesis and

evaluation of 4-phenylthiazole derivatives.

Protocol A: Microwave-Assisted Hantzsch Synthesis
Significantly reduces reaction time from 8 hours (reflux) to 30 minutes.

Reagents:

2-Bromoacetophenone (1.0 equiv)

Thiourea or Thioamide derivative (1.1 equiv)

Solvent: Ethanol or Methanol (absolute)

Procedure:
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Step 1: Dissolve 1.0 mmol of substituted 2-bromoacetophenone in 3 mL of ethanol in a

microwave-safe vial.

Step 2: Add 1.1 mmol of the corresponding thioamide.

Step 3: Irradiate at 90°C for 20–30 minutes (Power: 150W).

Step 4: Cool to room temperature. The product often precipitates as a hydrobromide salt.

Step 5: Neutralize with 10% NaHCO

solution to precipitate the free base.

Step 6: Filter, wash with water, and recrystallize from ethanol/water.

Validation:

TLC: Mobile phase Hexane:Ethyl Acetate (7:3).

NMR: Look for the characteristic thiazole C5-proton singlet at

7.3–7.5 ppm.

Protocol B: MTT Cytotoxicity Assay (Self-Validating)
Used to determine IC

values against cancer cell lines (e.g., A549, MCF-7).

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50,

100

M).

Control: 0.1% DMSO (Vehicle).
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Positive Control:[2][3] Sorafenib or Doxorubicin.

Incubation: 48 hours at 37°C, 5% CO

.

Development: Add 20

L MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals with 100

L DMSO.[4]

Readout: Measure Absorbance at 570 nm.

Calculation: Plot Dose-Response curve (Log concentration vs. % Inhibition) to derive IC

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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